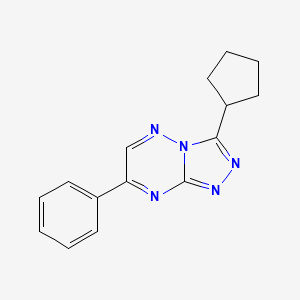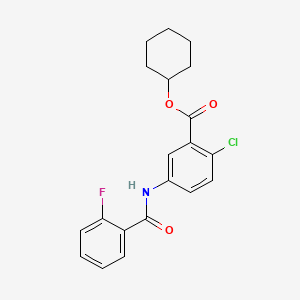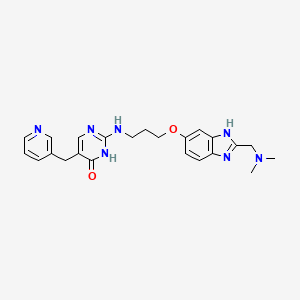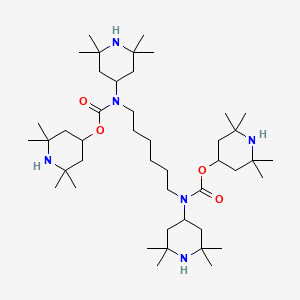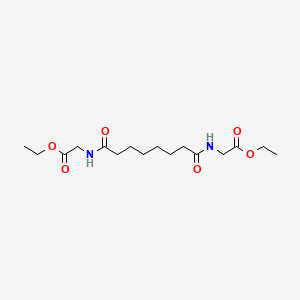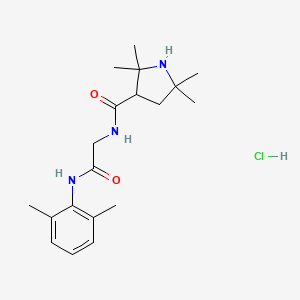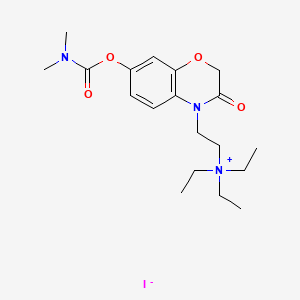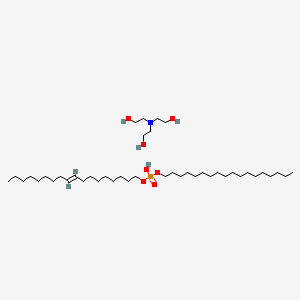
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.3651 This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a tetrahydropyranyl group attached to an adenine base
Méthodes De Préparation
The synthesis of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzylamine with 9-(2-tetrahydropyranyl)adenine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine can be compared with other similar compounds, such as N6-benzyladenine and N6-(3-hydroxybenzyl)adenine. These compounds share structural similarities but differ in their functional groups and biological activities.
N6-Benzyladenine: Known for its use as a plant growth regulator, it lacks the hydroxy and tetrahydropyranyl groups present in this compound.
N6-(3-Hydroxybenzyl)adenine: Similar to this compound but with the hydroxy group in a different position, leading to variations in its biological activity.
Propriétés
Numéro CAS |
1144854-41-0 |
|---|---|
Formule moléculaire |
C17H19N5O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[[[9-(oxan-2-yl)purin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C17H19N5O2/c23-13-6-4-12(5-7-13)9-18-16-15-17(20-10-19-16)22(11-21-15)14-3-1-2-8-24-14/h4-7,10-11,14,23H,1-3,8-9H2,(H,18,19,20) |
Clé InChI |
DVLHLLIVJJGTEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

